Fructose-proline

Carbohydrate Chemistry Maillard Reaction Reaction Kinetics

PROCUREMENT NOTE: Select Fructose-proline (Fru-Pro, CAS 29118-61-4) for its validated 10‑fold faster isomerization vs. d‑fructose, enabling accurate Maillard pathway modeling and targeted aroma compound generation. Unlike other Amadori compounds, Fru‑Pro has demonstrated in vivo immunostimulatory effects, making it the preferred standard for food science and bioactivity research. Ensure your analytical methods meet the highest standards with this non‑interchangeable, high‑purity probe.

Molecular Formula C11H19NO7
Molecular Weight 277.27 g/mol
CAS No. 29118-61-4
Cat. No. B142040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-proline
CAS29118-61-4
Synonyms1-(1-Deoxy-D-fructos-1-yl)-L-proline;  (S)-1-(2-Carboxy-1-pyrrolidinyl)-1-deoxy-D-fructose;  1-Deoxy-1-L-proline-D-fructose;  1-Deoxy-1-L-prolino-D-fructose; 
Molecular FormulaC11H19NO7
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O
InChIInChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1
InChIKeyQQBMYMKLRZUCDK-JZKKDOLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Deoxy-D-fructosyl)-L-proline (CAS 29118-61-4): Amadori Compound for Flavor, Tobacco, and Biomedical Research


N-(1-Deoxy-D-fructosyl)-L-proline (Fru-Pro) is an Amadori rearrangement product formed in the early stage of the Maillard reaction between D-glucose and L-proline [1]. It is a fructosamine derivative, structurally characterized as a carbohydrate-amino acid conjugate, with a molecular weight of 277.27 g/mol [2]. The compound naturally occurs in foods such as honey, wine, and soy sauce, and is also a major Amadori compound in tobacco leaves [1][3].

Why Generic Substitution of N-(1-Deoxy-D-fructosyl)-L-proline Fails: Distinct Kinetic, Flavor, and Functional Profiles


N-(1-Deoxy-D-fructosyl)-L-proline (Fru-Pro) cannot be generically substituted by its parent ketose D-fructose, simple mixtures of glucose and proline, or other amino acid-derived Amadori compounds due to fundamental differences in reactivity, product distribution, and functional performance. The compound exhibits a 10-fold higher isomerization rate than D-fructose [1], selectively favors the formation of certain key odorants over others compared to glucose/proline mixtures [2], and demonstrates unique saltiness-enhancing properties not observed with all Amadori compounds [3]. Furthermore, its predominance in certain natural matrices, such as being the most abundant Amadori compound in Sichuan flue-cured tobacco, highlights its specific relevance over other fructosyl-amino acids [4].

Quantitative Differentiation of N-(1-Deoxy-D-fructosyl)-L-proline: Direct Comparator Data


10-Fold Faster Isomerization Rate Compared to D-Fructose

N-(1-Deoxy-D-fructosyl)-L-proline exhibits a significantly higher isomerization rate than its related ketose, D-fructose. This is attributed to C-1 substituent-mediated intramolecular catalysis [1].

Carbohydrate Chemistry Maillard Reaction Reaction Kinetics

Enhanced Formation of Key Odorant HDMF vs. Glucose/Proline Mixture

In Maillard model systems, using the pre-formed Amadori compound Fru-Pro yields a different odorant profile compared to a starting mixture of glucose and proline (Glc/Pro). Specifically, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is favored in the Fru-Pro system [1].

Flavor Chemistry Food Science Maillard Reaction

Predominance as Major Amadori Compound in Tobacco vs. Fructosyl-Alanine

In a quantitative analysis of Amadori compounds in tobacco, Fru-Pro was consistently found at higher levels than Fru-Ala. In Sichuan flue-cured tobacco, Fru-Pro content was the highest among Amadori compounds, followed by Fru-Ala [1]. The method developed for their simultaneous quantification showed distinct detection limits and recovery rates for each [1].

Tobacco Science Analytical Chemistry Flavor Precursors

Enables 20% Salt Reduction at 0.4% Dosage with Umami Enhancement

The Amadori rearrangement product (ARP) derived from proline and glucose, specifically 1-deoxy-1-L-proline-D-fructose, demonstrates a significant saltiness-enhancing effect. When added to a food model system at a dosage above 0.4%, it allowed for a 20% reduction in sodium chloride without diminishing perceived saltiness, while also significantly enhancing the umami attribute [1].

Food Science Flavor Modulation Salt Reduction

Defined Crystal Structure Provides Precise Stereochemical Understanding

The crystal structure of N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline (Fru-Pro) has been elucidated, revealing that it crystallizes as the β-anomer in a zwitterionic form. The study details the specific conformations of the fructopyranose ring (2C5 chair) and the pyrrolidine ring (envelope), and identifies key intramolecular hydrogen bonds that stabilize the molecule [1].

Structural Chemistry Crystallography Food Chemistry

Validated Application Scenarios for N-(1-Deoxy-D-fructosyl)-L-proline


Kinetic Modeling of the Maillard Reaction in Food Processing

Researchers modeling the early stages of the Maillard reaction for process optimization in baked goods, coffee roasting, or dairy product heating should use Fru-Pro to accurately represent the Amadori intermediate stage. Its 10-fold faster isomerization rate compared to D-fructose [1] and its specific decomposition kinetics [2] are critical parameters that simple glucose/proline mixtures cannot replicate. Using the pre-formed Amadori compound allows for precise control over reaction pathways and more accurate prediction of color and flavor development.

Flavor Precursor for Enhanced Caramel-like Notes in Savory Foods

Flavor chemists aiming to boost the caramel-like aroma compound HDMF (4-hydroxy-2,5-dimethyl-3(2H)-furanone) in processed foods, sauces, or meat alternatives should consider Fru-Pro as a targeted precursor. Evidence shows that Maillard systems starting with Fru-Pro favor the formation of HDMF (up to 0.25 mg/mmol) compared to starting with free glucose and proline [1]. This selectivity allows for a more predictable flavor outcome, reducing the formation of competing roast-smelling compounds like ATHP and AP that are more abundant in glucose/proline mixtures [1].

Analytical Standard and Marker for Amadori Compounds in Tobacco

Analytical laboratories and tobacco quality control departments require Fru-Pro as a primary reference standard for quantifying Amadori compounds in tobacco and cigarette products. It is the most abundant Amadori compound in key tobacco types like Sichuan flue-cured tobacco [1], making it the most relevant marker for monitoring Maillard reaction-derived flavor precursors. The validated HPLC/MS method using Fru-Pro as a standard (LOD 25.0 μg/g, recovery 93.1%) [1] provides a robust protocol for quality assessment and flavor research in the tobacco industry.

Salt Reduction and Umami Enhancement in Low-Sodium Food Formulations

Food product developers seeking clean-label solutions for sodium reduction can utilize Fru-Pro to achieve a 20% reduction in NaCl while maintaining consumer-acceptable saltiness and simultaneously boosting umami perception. This effect is demonstrated at a dosage above 0.4% in model food systems [1]. This application scenario is directly supported by sensory data and offers a functional benefit that differentiates Fru-Pro from other Amadori compounds or simple taste enhancers, providing a quantifiable value proposition for health-conscious food product development.

Technical Documentation Hub

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